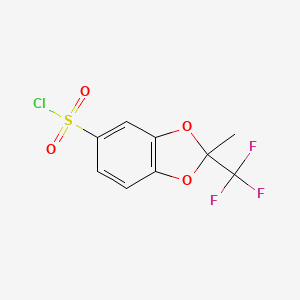
2-methyl-2-(trifluoromethyl)-2H-1,3-benzodioxole-5-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-2-(trifluoromethyl)-2H-1,3-benzodioxole-5-sulfonyl chloride is a chemical compound known for its unique structural features and reactivity It contains a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(trifluoromethyl)-2H-1,3-benzodioxole-5-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the benzodioxole core, followed by the introduction of the trifluoromethyl group and the sulfonyl chloride group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-2-(trifluoromethyl)-2H-1,3-benzodioxole-5-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamides or sulfonate esters.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Electrophilic Aromatic Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or alcohols for substitution reactions, and oxidizing or reducing agents for redox reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions with amines can yield sulfonamides, while reactions with alcohols can produce sulfonate esters.
Aplicaciones Científicas De Investigación
2-methyl-2-(trifluoromethyl)-2H-1,3-benzodioxole-5-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-methyl-2-(trifluoromethyl)-2H-1,3-benzodioxole-5-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins or other molecules. This reactivity makes it useful in modifying biological molecules and studying enzyme mechanisms. The trifluoromethyl group can also influence the compound’s reactivity and stability, making it a valuable tool in chemical research.
Comparación Con Compuestos Similares
Similar Compounds
- 2-methyl-2-(trifluoromethyl)-2H-1,3-benzodioxole-5-sulfonamide
- 2-methyl-2-(trifluoromethyl)-2H-1,3-benzodioxole-5-sulfonate ester
- 2-methyl-2-(trifluoromethyl)-2H-1,3-benzodioxole-5-sulfonic acid
Uniqueness
Compared to similar compounds, 2-methyl-2-(trifluoromethyl)-2H-1,3-benzodioxole-5-sulfonyl chloride is unique due to its sulfonyl chloride group, which provides a high degree of reactivity and versatility in chemical reactions. This makes it particularly useful in synthetic chemistry and as a reagent for modifying biological molecules.
Propiedades
Fórmula molecular |
C9H6ClF3O4S |
|---|---|
Peso molecular |
302.66 g/mol |
Nombre IUPAC |
2-methyl-2-(trifluoromethyl)-1,3-benzodioxole-5-sulfonyl chloride |
InChI |
InChI=1S/C9H6ClF3O4S/c1-8(9(11,12)13)16-6-3-2-5(18(10,14)15)4-7(6)17-8/h2-4H,1H3 |
Clave InChI |
KUSSRADMOFEYQR-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC2=C(O1)C=C(C=C2)S(=O)(=O)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


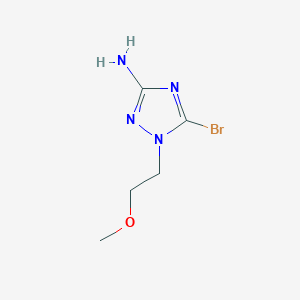
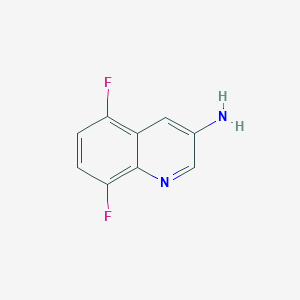

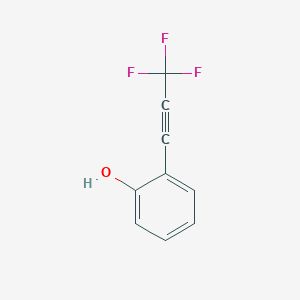
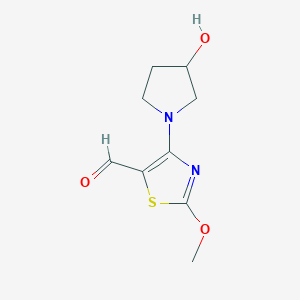
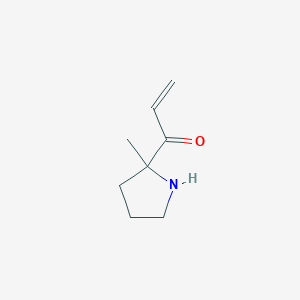
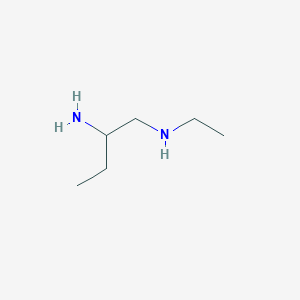

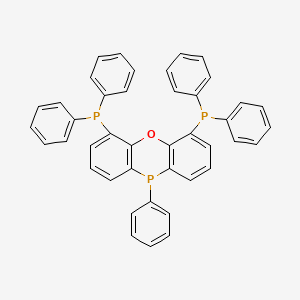


![2-Chloro-1-({[(propan-2-yloxy)carbonyl]amino}amino)ethan-1-one](/img/structure/B13182745.png)
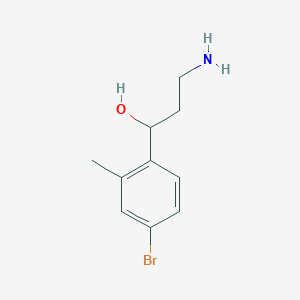
![2-chloro-1-[1-(3-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13182773.png)
